Cas no 90887-48-2 (4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione)

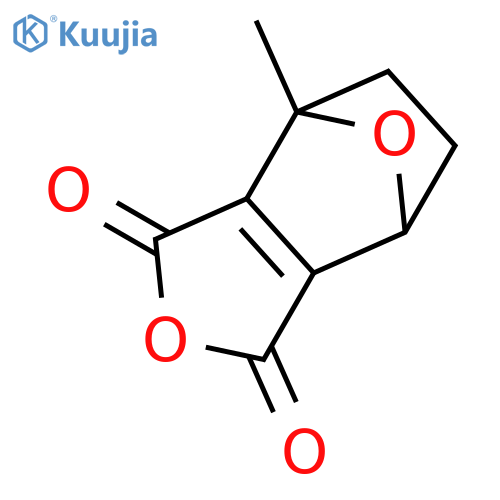

90887-48-2 structure

商品名:4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

- 1-METHYL7-OXABICYCLO[2.2.1]HEPT-2-ENE-2,3-DICARBOXYLIC ANHYDRIDE

- 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione

- 2-(3-Furyl)pyrrolidine

- DTXSID80743923

- 90887-48-2

- 1-methyl-4,10-dioxatricyclo[5.2.1.0,dec-2(6)-ene-3,5-dione

- 1-methyl-4,10-dioxatricyclo[5.2.1.0(2),]dec-2(6)-ene-3,5-dione

-

- インチ: InChI=1S/C9H8O4/c1-9-3-2-4(13-9)5-6(9)8(11)12-7(5)10/h4H,2-3H2,1H3

- InChIKey: AIXWPYMQYNYHPJ-UHFFFAOYSA-N

- ほほえんだ: CC12CCC(C3=C1C(=O)OC3=O)O2

計算された属性

- せいみつぶんしりょう: 180.04225873g/mol

- どういたいしつりょう: 180.04225873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 368

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 52.6Ų

4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM158947-1g |

4-methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione |

90887-48-2 | 95% | 1g |

$521 | 2024-07-20 | |

| Chemenu | CM158947-1g |

4-methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione |

90887-48-2 | 95% | 1g |

$533 | 2021-08-05 | |

| Crysdot LLC | CD11019782-1g |

4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione |

90887-48-2 | 95+% | 1g |

$564 | 2024-07-19 | |

| Alichem | A019096010-1g |

4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione |

90887-48-2 | 95% | 1g |

$487.60 | 2023-08-31 |

4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

90887-48-2 (4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione) 関連製品

- 29307-03-7(Deoxyelephantopin)

- 38927-54-7(Isodeoxyelephantopin)

- 185213-52-9(Scabertopin)

- 439923-16-7(Isoscabertopin)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量